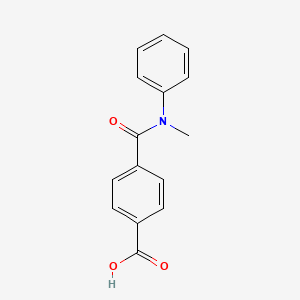

4-(甲基苯基氨基甲酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

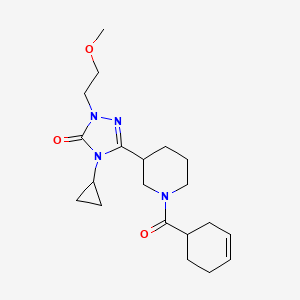

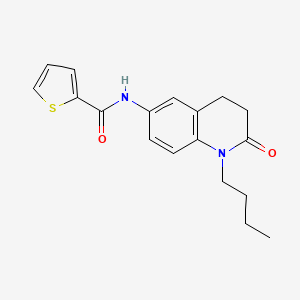

Molecular Structure Analysis

The molecular structure of “4-[Methyl(phenyl)carbamoyl]benzoic acid” would consist of a benzene ring (from the benzoic acid moiety) substituted with a carboxyl group and a methyl(phenyl)carbamoyl group. The exact structure would depend on the positions of these substituents on the benzene ring .科学研究应用

Suzuki–Miyaura 偶联反应

该化合物可用于 Suzuki–Miyaura (SM) 偶联反应 。SM 偶联反应是一种广泛应用的过渡金属催化的碳-碳键形成反应。 其成功源于其温和且对官能团耐受的反应条件,以及相对稳定、易于制备且通常对环境无害的有机硼试剂的结合 .

频哪醇硼酸酯的原硼脱除

该化合物可用于频哪醇硼酸酯的原硼脱除 。原硼脱除是指从有机硼化合物中去除硼部分的过程。 当需要在合成序列的末端去除硼部分时,该过程特别有用 .

糜蛋白酶抑制

“4-(甲基苯基氨基甲酰基)苯甲酸”已被发现能显著降低心脏糜蛋白酶活性 。 这使其成为治疗心脏疾病的潜在候选药物,而心脏疾病中糜蛋白酶活性是一个重要因素 .

酰基和氨基甲酰基自由基的光化学生成

该化合物可用于酰基和氨基甲酰基自由基的光化学生成 。 这种基于 SN2 的催化策略可以从对其他自由基生成方法惰性的底物中获得稳定的自由基 .

作用机制

Target of Action

Based on its structural similarity to benzoic acid derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, which this molecule is a part of, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure, potentially altering its interaction with its targets.

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, solubility, and chemical structure .

属性

IUPAC Name |

4-[methyl(phenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHMKLGAUXUIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2468428.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE](/img/structure/B2468431.png)

![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2468432.png)

![1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B2468437.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2468439.png)

![4-(2H-1,3-benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2468441.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468444.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468447.png)